molecular formula C20H19N5O2S B11043891 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11043891
M. Wt: 393.5 g/mol
InChI Key: GGSPNTHHTSARJC-UHFFFAOYSA-N
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Description

2-{[5-(1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features an indole moiety, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole derivatives with triazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper salts, and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[5-(1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole and triazole moieties are known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H19N5O2S/c1-25-19(16-11-21-17-6-4-3-5-15(16)17)23-24-20(25)28-12-18(26)22-13-7-9-14(27-2)10-8-13/h3-11,21H,12H2,1-2H3,(H,22,26)

InChI Key

GGSPNTHHTSARJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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